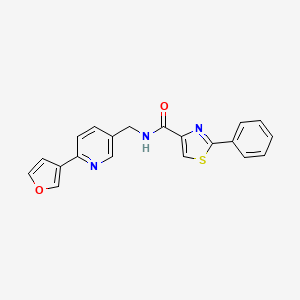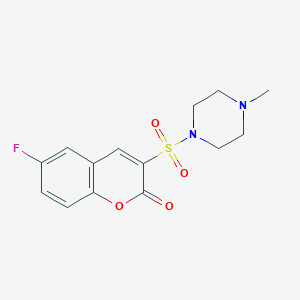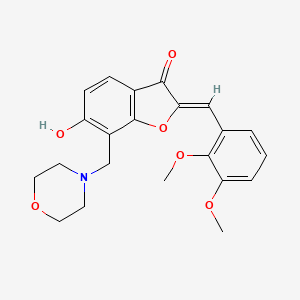
N-((6-(furan-3-yl)pyridin-3-yl)méthyl)-2-phénylthiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This process is a catalyst-free, one-pot synthesis of polysubstituted furans .Molecular Structure Analysis
The molecular structure of this compound includes a furan ring attached to a pyridine ring through a methylene bridge. The pyridine ring is further connected to a thiazole ring, which is substituted with a phenyl group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a series of simultaneous multi bond-forming reactions, which enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials .Mécanisme D'action
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide selectively inhibits the activity of PERK by binding to a specific site on the enzyme. This binding prevents the activation of PERK, which in turn leads to the inhibition of downstream signaling pathways. The exact mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is still being investigated, but it is believed to involve the disruption of the interaction between PERK and its substrate.
Biochemical and Physiological Effects:
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide has been shown to reduce inflammation in various animal models of disease. These effects are believed to be mediated by the inhibition of PERK and the downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is its selectivity for PERK. This selectivity allows researchers to investigate the specific role of PERK in various biological processes. Additionally, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide has been shown to be relatively stable and easy to synthesize, making it an attractive tool for scientific research. However, one of the limitations of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is its potential off-target effects. While N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is selective for PERK, it may also inhibit other enzymes or signaling pathways, leading to unintended effects.
Orientations Futures
There are several future directions for research on N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide. One of the most significant areas of research is the investigation of the role of PERK in various diseases, including cancer and neurodegenerative disorders. Additionally, researchers are investigating the potential therapeutic applications of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide in these diseases. Another area of research is the development of more selective inhibitors of PERK that can be used to investigate the specific role of this enzyme in various biological processes. Finally, researchers are investigating the potential off-target effects of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide and developing strategies to minimize these effects.
Conclusion:
In conclusion, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is a synthetic compound that has shown promise as a tool for investigating biological processes and as a potential therapeutic agent. N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide selectively inhibits the activity of PERK, leading to various biochemical and physiological effects. While N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide has several advantages for scientific research, it also has limitations that need to be considered. Future research on N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide will focus on investigating the role of PERK in various diseases and developing more selective inhibitors of this enzyme.
Méthodes De Synthèse
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-furancarboxaldehyde with 6-bromo-3-pyridylmethanol to form 6-(furan-3-yl)pyridin-3-yl)methanol. This intermediate is then reacted with 2-phenylthiazole-4-carboxylic acid to form N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide. The final product is then purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
Activité antituberculeuse
Des composés similaires à la N-((6-(furan-3-yl)pyridin-3-yl)méthyl)-2-phénylthiazole-4-carboxamide ont été conçus et synthétisés pour leur potentiel en tant qu'agents antituberculeux. Ces composés ont montré une activité significative contre Mycobacterium tuberculosis H37Ra, avec des concentrations inhibitrices (CI50) dans la plage micromolaire basse . Cela suggère que notre composé d'intérêt pourrait être exploré plus avant pour son efficacité dans le traitement de la tuberculose, en particulier dans le contexte des souches multirésistantes.
Activité antifibrotique
Dans le domaine de la recherche antifibrotique, les dérivés de composés pyridinyl et thiazole ont démontré des résultats prometteurs. Ils se sont avérés présenter de meilleures activités antifibrotiques que certains médicaments existants, indiquant le potentiel de la this compound dans ce domaine . Le composé pourrait être étudié pour sa capacité à inhiber l'expression du collagène et d'autres marqueurs fibrotiques dans diverses maladies caractérisées par la fibrose.
Propriétés antimicrobiennes
Les dérivés de thiazole, qui comprennent la structure principale de notre composé, sont connus pour leurs activités antimicrobiennes à large spectre. Cela inclut des applications potentielles dans la lutte contre les infections bactériennes, où le composé pourrait être testé contre une gamme de bactéries pathogènes pour déterminer son efficacité et sa puissance .
Potentiel anticancéreux
La partie thiazole est une caractéristique commune de nombreux agents anticancéreux. En tant que tel, la this compound pourrait être explorée pour ses propriétés anticancéreuses. Elle pourrait être évaluée dans diverses lignées cellulaires cancéreuses pour évaluer ses effets cytotoxiques et son mécanisme d'action .
Applications antivirales
Des composés aux structures similaires ont montré des activités antivirales, suggérant que notre composé pourrait être développé comme un agent antiviral. Il serait précieux de le tester contre une gamme de virus pour identifier les effets inhibiteurs qu'il pourrait avoir sur la réplication ou l'assemblage viral .
Utilisations anti-inflammatoires
Compte tenu des propriétés anti-inflammatoires des dérivés d'indole, qui partagent certaines similitudes structurelles avec notre composé, il est possible que la this compound puisse également présenter des effets anti-inflammatoires. Cela pourrait être particulièrement utile dans le traitement des maladies inflammatoires chroniques .
Effets neuroprotecteurs
Les dérivés de thiazole ont été associés à des effets neuroprotecteurs, suggérant des applications potentielles dans les maladies neurodégénératives. Le composé pourrait être évalué pour sa capacité à protéger les cellules neuronales des dommages ou de la mort dans des modèles de maladies comme Alzheimer ou Parkinson .
Activité antidiabétique
Les caractéristiques structurelles de notre composé se retrouvent dans d'autres molécules ayant une activité antidiabétique. Cela ouvre la possibilité d'enquêter sur la this compound pour son potentiel à moduler les niveaux de glucose sanguin ou à améliorer la sensibilité à l'insuline .
Propriétés
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-19(18-13-26-20(23-18)15-4-2-1-3-5-15)22-11-14-6-7-17(21-10-14)16-8-9-25-12-16/h1-10,12-13H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEHSLNDPHGELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2587186.png)
![2-(4-Fluorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2587187.png)
![9-(5-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2587190.png)
![3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2587192.png)





![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B2587200.png)

